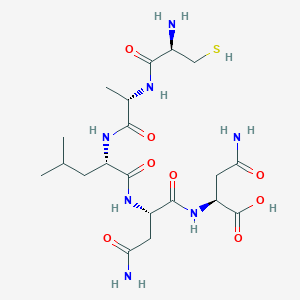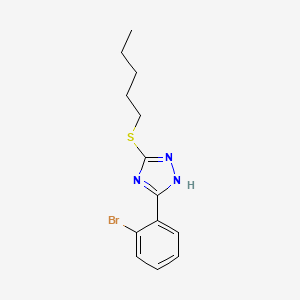![molecular formula C22H42O3S B14213660 (4S)-4-[(Octadecyloxy)methyl]-1,3-dioxolane-2-thione CAS No. 830319-28-3](/img/structure/B14213660.png)
(4S)-4-[(Octadecyloxy)methyl]-1,3-dioxolane-2-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4S)-4-[(Octadecyloxy)methyl]-1,3-dioxolane-2-thione is an organic compound characterized by its unique structure, which includes a dioxolane ring and a long octadecyloxy side chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-4-[(Octadecyloxy)methyl]-1,3-dioxolane-2-thione typically involves the reaction of a dioxolane derivative with an octadecyloxy methylating agent under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve a multi-step process, starting with the preparation of the dioxolane ring, followed by the introduction of the octadecyloxy group. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(4S)-4-[(Octadecyloxy)methyl]-1,3-dioxolane-2-thione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.
Substitution: The octadecyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions may involve nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce thiols.
Wissenschaftliche Forschungsanwendungen
(4S)-4-[(Octadecyloxy)methyl]-1,3-dioxolane-2-thione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of (4S)-4-[(Octadecyloxy)methyl]-1,3-dioxolane-2-thione involves its interaction with molecular targets through its dioxolane ring and octadecyloxy side chain. These interactions can affect various biological pathways, depending on the specific application. The compound may act by binding to enzymes or receptors, altering their activity and leading to the desired effect.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (4S)-4-[(Hexadecyloxy)methyl]-1,3-dioxolane-2-thione
- (4S)-4-[(Dodecyloxy)methyl]-1,3-dioxolane-2-thione
Uniqueness
(4S)-4-[(Octadecyloxy)methyl]-1,3-dioxolane-2-thione is unique due to its longer octadecyloxy side chain, which can impart different physical and chemical properties compared to its shorter-chain analogs. This uniqueness can influence its solubility, reactivity, and interactions with biological targets, making it a valuable compound for specific applications.
Eigenschaften
CAS-Nummer |
830319-28-3 |
|---|---|
Molekularformel |
C22H42O3S |
Molekulargewicht |
386.6 g/mol |
IUPAC-Name |
(4S)-4-(octadecoxymethyl)-1,3-dioxolane-2-thione |
InChI |
InChI=1S/C22H42O3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23-19-21-20-24-22(26)25-21/h21H,2-20H2,1H3/t21-/m0/s1 |
InChI-Schlüssel |
MGGRBBHIKLCCOI-NRFANRHFSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCCCCOC[C@H]1COC(=S)O1 |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCOCC1COC(=S)O1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[3-(Trifluoromethyl)phenoxy]but-2-ynenitrile](/img/structure/B14213582.png)
![2-{(2E)-2-[(2-Chlorophenyl)imino]-1,3-thiazolidin-3-yl}-1-phenylethan-1-one](/img/structure/B14213585.png)


![1-[4-(Methoxymethyl)phenyl]-3-azabicyclo[3.1.0]hexane](/img/structure/B14213611.png)
![Benzonitrile, 4-[4-(4-pyridinylmethyl)-1-piperazinyl]-](/img/structure/B14213627.png)


![Silane, [3,6-bis(diphenylmethylene)-1,4,7-octatriyne-1,8-diyl]bis[triethyl-](/img/structure/B14213637.png)

![4-Chloro-10,11-dimethyl-10H-pyrimido[4,5-B]carbazole](/img/structure/B14213653.png)
methanone](/img/structure/B14213654.png)
![Thiourea, [4-(octahydro-2(1H)-isoquinolinyl)phenyl]-](/img/structure/B14213656.png)
